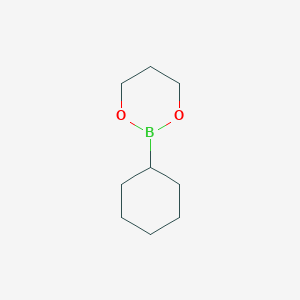
2-Cyclohexyl-1,3,2-dioxaborinane
Overview
Description
2-Cyclohexyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C₉H₁₇BO₂. It is a cyclic boronate ester, characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborinane ring, with a cyclohexyl group attached to the boron atom. This compound is known for its stability and versatility in organic synthesis, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
It’s known to be involved in metal-catalyzed hydroboration reactions .
Mode of Action
The compound is thought to participate in metal-catalyzed hydroboration reactions . The rhodium-catalyzed hydroboration reaction is initiated with the dissociation of a triphenylphosphine from the Rh (I) centre. Oxidative addition of the B-H bond of the borane reagent to this 14 e − species is then followed by coordination of the alkene to the 16e − Rh (III) hydride complex .
Biochemical Pathways
Its involvement in hydroboration reactions suggests it may influence pathways involving the addition of boron and hydrogen across carbon-carbon double bonds .
Result of Action
Its role in hydroboration reactions suggests it may influence the formation of organoborane compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of 2-Cyclohexyl-1,3,2-dioxaborinane.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-1,3,2-dioxaborinane can be synthesized through the reaction of cyclohexylboronic acid with diols such as ethylene glycol or pinacol. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification steps such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborinane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under anhydrous conditions
Major Products:
Oxidation: Cyclohexylboronic acid or cyclohexylborate esters.
Reduction: Cyclohexylborane or other boron-hydride species.
Substitution: Various cyclohexyl-substituted boron compounds
Scientific Research Applications
2-Cyclohexyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and radical chemistry.
Biology: The compound is employed in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Comparison with Similar Compounds
- Cyclohexylboronic acid
- Cyclohexylboronic pinacol ester
- 4,4,6-Trimethyl-1,3,2-dioxaborinane
Comparison: 2-Cyclohexyl-1,3,2-dioxaborinane is unique due to its stability and ease of handling compared to other boron compounds. It offers a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, cyclohexylboronic acid is more reactive but less stable, while cyclohexylboronic pinacol ester provides higher reactivity but requires more stringent handling conditions .
Properties
IUPAC Name |
2-cyclohexyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWQOOZULADCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511208 | |
| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30169-75-6 | |
| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)
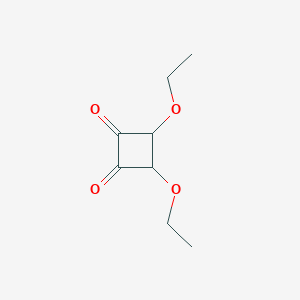
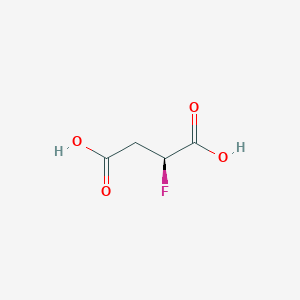

![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)
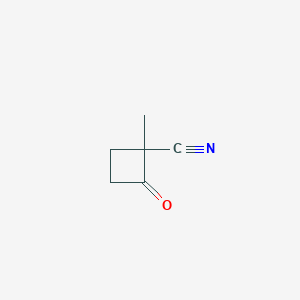
![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)
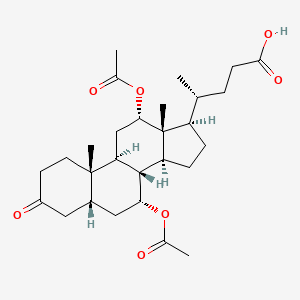
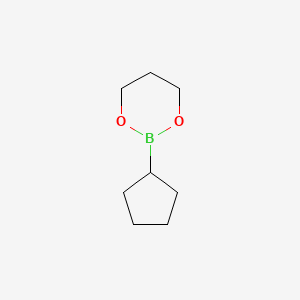
![(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol](/img/structure/B3393499.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)
